molecular formula C12H12N2O3 B061564 methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 192701-83-0

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B061564
CAS No.: 192701-83-0
M. Wt: 232.23 g/mol
InChI Key: FJNMXQMHEIWMQI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a high-value chemical intermediate predominantly utilized in medicinal chemistry and pharmaceutical research. This compound features a pyrazole core substituted with a 4-methoxyphenyl group at the 3-position and a methyl ester at the 5-position, a structure frequently associated with significant biological activity. Its primary research value lies in its role as a versatile scaffold for the synthesis of more complex heterocyclic compounds, particularly those being investigated as potential therapeutic agents. Researchers are exploring its utility as a key precursor in the development of ligands for various enzyme targets, including kinases, as well as for cannabinoid receptor studies. The methoxyphenyl and ester functionalities provide accessible sites for further synthetic modification, such as hydrolysis to the carboxylic acid, amidation, or reduction, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for use in assay development, high-throughput screening, and lead optimization campaigns. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reproducibility in your experimental results. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNMXQMHEIWMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361334
Record name methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

192701-83-0
Record name Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192701-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Regioisomer Formation with Arylhydrazine Hydrochlorides

When arylhydrazine hydrochlorides are used, the reaction favors the 1,3-regioisomer. For example, phenylhydrazine hydrochloride reacts with trichloromethyl enones in methanol under reflux to yield the target compound. The trichloromethyl group undergoes methanolysis, directly introducing the carboxyalkyl moiety. This one-pot protocol achieved yields of 37–97% across 22 examples.

Key Conditions:

  • Solvent: Methanol (optimized for solubility and methanolysis).

  • Temperature: Reflux (≈65°C).

  • Reaction Time: 16 hours.

  • Equivalents: 1.2–2.0 equivalents of hydrazine hydrochloride.

1,5-Regioisomer Formation with Free Hydrazines

Switching to free hydrazines (e.g., phenylhydrazine) exclusively produces the 1,5-regioisomer. The absence of hydrochloric acid shifts the reaction pathway, with yields ranging from 52% to 83%. This method is critical for accessing structurally diverse pyrazoles without regioisomeric contamination.

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

A traditional route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For this compound, the synthesis proceeds via:

Stepwise Cyclization and Esterification

  • Cyclization: 4-Methoxyphenylhydrazine reacts with a β-ketoester (e.g., methyl 3-oxopent-4-enoate) in ethanol under reflux to form the pyrazole core.

  • Esterification: The intermediate is treated with methanol and an acid catalyst to yield the final ester.

Optimized Parameters:

  • Catalyst: Concentrated sulfuric acid (0.1 equiv.).

  • Temperature: 80°C.

  • Yield: 65–75% after purification.

Catalytic Process from Patented Methodologies

A patent describes a scalable process for fluorine-containing pyrazolecarboxylic acid derivatives, adaptable to this compound:

Two-Step Alkylation and Hydrolysis

  • Alkylation: A pyrazole intermediate is reacted with methyl iodide in toluene using triethylamine as a base.

  • Hydrolysis: The alkylated product undergoes acidic hydrolysis (HCl, H2O) to introduce the carboxylic acid group, followed by esterification with methanol.

Critical Parameters:

  • Solvent: Toluene (ensures homogeneity and minimizes side reactions).

  • Temperature: 0–50°C during alkylation.

  • Reaction Time: 15 minutes to 24 hours.

Solvent and Temperature Effects on Yield

Comparative data from multiple methods highlight solvent and temperature dependencies:

MethodSolventTemperature (°C)Yield (%)
Trichloromethyl EnonesMethanol6568–97
CondensationEthanol8065–75
Catalytic AlkylationToluene0–5070–85

Methanol enhances regioselectivity in the trichloromethyl enone route, while toluene improves reaction control in catalytic processes.

Structural Confirmation and Analytical Data

The compound’s structure is confirmed via:

  • 1H NMR: Peaks at δ 7.36–7.30 (aromatic protons), δ 3.97 (methoxy group).

  • X-ray Crystallography: Triclinic crystal system with P1̄ space group, validating the 1,5-regioisomer .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has shown significant potential as an anticancer agent, particularly against breast cancer. In silico studies suggest that it exhibits a higher binding affinity compared to tamoxifen, indicating its potential as a more effective treatment option for estrogen receptor-positive breast cancer cells.

Case Study: Breast Cancer Inhibition

  • Study Design : The compound was tested in vitro against various breast cancer cell lines.
  • Results : It demonstrated a more negative binding free energy value than tamoxifen, suggesting enhanced potency.
  • : The compound may serve as a lead for developing novel anticancer therapeutics.

Neuropharmacology

Neuroprotective Effects

This compound has been identified as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that it can inhibit the STAT3 pathway, which is involved in neuroinflammation and dopaminergic neurodegeneration.

Case Study: Neuroprotection in Parkinson's Disease

  • Study Design : Pre-clinical models were administered the compound to evaluate its effects on dopaminergic neurons.
  • Results : Significant amelioration of neurodegenerative pathways was observed.
  • : this compound holds promise for further development as a treatment for neurodegenerative conditions.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and green chemistry approaches. These methods not only enhance selectivity but also improve pharmacokinetic properties of derived compounds .

Synthesis Method Description Yield (%)
Multicomponent ReactionUtilizes β-enamino diketones with phenylhydrazines for regioselective synthesis51
Green Chemistry ApproachesEmploys eco-friendly solvents and conditions to enhance yieldVaries

Broader Biological Activities

Beyond anticancer and neuroprotective effects, this compound has been studied for its antioxidant and antimicrobial properties. Compounds with similar pyrazole scaffolds have demonstrated diverse biological activities, including anti-inflammatory and anticonvulsant effects .

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl vs. Methyl Ester Groups

Replacing the methyl ester with an ethyl group alters physicochemical properties. For example:

  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 10250-64-3) has a molecular weight of 246.27 g/mol. Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity .
Brominated Pyrazole Derivatives

Bromination at the 4-position introduces steric and electronic effects. Compounds like ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g) have higher molecular weights (e.g., ~450 g/mol) and melting points (109–110°C), attributed to enhanced intermolecular interactions from bromine and additional aryl groups .

Anticancer Activity
  • (S)-Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (SEC): This compound activates ANXA7, suppresses prometastatic genes (CCL2, APLN), and inhibits the AMPK/mTORC1/STAT3 pathway in prostate cancer cells. The 4-chlorophenoxy group enhances target specificity compared to the simpler methoxyphenyl group in the target compound .
  • Anti-inflammatory Derivatives : 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives exhibit significant anti-inflammatory activity (ulcer index: 2.10–4.27) by inhibiting prostaglandins. The 4-methoxyphenyl group likely contributes to reduced gastrointestinal toxicity .

Structural and Physical Properties

Crystal Packing and Stability
  • Ethyl 3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate (C₂₂H₂₂N₂O₅): X-ray studies reveal planar pyrazole rings and π-π stacking between methoxyphenyl groups, stabilizing the crystal lattice .
  • Melting Points: Brominated analogs (e.g., 4h: 157–158°C) have higher melting points than non-brominated derivatives due to increased molecular symmetry and halogen bonding .

Data Tables

Table 1: Comparison of Key Pyrazole Carboxylate Derivatives

Compound Name Substituents Ester Group Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 3-(4-MeOPh), 5-COOMe Methyl 232.24 Not reported Synthetic intermediate
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 3-(4-MeOPh), 5-COOEt Ethyl 246.27 Not reported Not reported
Ethyl 4-bromo-3-(4-MeOPh)-1-[2-(4-MeOPh)-2-oxoethyl]-1H-pyrazole-5-carboxylate 4-Br, 3-(4-MeOPh), 1-(2-oxoethyl) Ethyl ~450 109–110 Antiproliferative (in vitro)
(S)-SEC 3-(4-MeOPh), 1-(chlorophenoxypropyl) Ethyl ~400 Not reported ANXA7 activation, anticancer
1-(3-ClPh)-3-(4-MeOPh)-1H-pyrazole-4-carboxaldehyde derivatives 4-CHO, 3-(4-MeOPh), 1-(3-ClPh) Variable ~300–350 136–157 Anti-inflammatory

Biological Activity

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H13N2O3
  • Molecular Weight : 233.24 g/mol

The presence of the methoxy group on the phenyl ring is thought to influence the compound's biological properties, enhancing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : Compounds with a pyrazole scaffold have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that related pyrazole derivatives can inhibit cell proliferation in lung, breast, and colorectal cancers, suggesting a similar potential for this compound .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially through modulation of cytokine production or inhibition of cyclooxygenase enzymes .
  • Antimicrobial Properties : There is evidence that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in various cancer cell lines (e.g., MDA-MB-231, HepG2)
Anti-inflammatoryModulates inflammatory cytokines and COX activity
AntimicrobialExhibits activity against bacteria and fungi

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated an IC50 value of approximately 25 µM against MDA-MB-231 cells, indicating significant antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic use in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of pyrazole derivatives to enhance their biological activities. Studies involving structural modifications have led to compounds with improved potency and selectivity against specific targets, highlighting the importance of molecular design in drug development .

Q & A

Basic: What are the standard synthetic routes for methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization in the presence of catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura cross-coupling conditions to introduce aryl substituents . Another approach involves Vilsmeier-Haack formylation of pyrazolone intermediates, followed by esterification . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography.

Basic: What spectroscopic methods are used to characterize this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and pyrazole ring (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

Basic: What are common intermediates in its synthesis?

Key intermediates include:

  • Ethyl 4-bromo-1H-pyrazole-5-carboxylate : Used in cross-coupling reactions to introduce aryl groups .
  • 3-(4-Methoxyphenyl)propanoic acid derivatives : Precursors for cyclization .
  • Hydrazine derivatives : For constructing the pyrazole core via Knorr-type reactions .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?

Optimization involves:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ improves efficiency without excess cost .
  • Solvent choice : Degassed DMF:H₂O (3:1) minimizes side reactions .
  • Base selection : K₃PO₄ enhances coupling efficiency over Na₂CO₃ .
  • Temperature : 80–100°C balances reaction rate and decomposition risks .

Advanced: How do substituents on the pyrazole ring affect reactivity and biological activity?

  • Electron-withdrawing groups (e.g., -CF₃ at position 3) increase electrophilicity, enhancing nucleophilic substitution rates .
  • Methoxy groups at the 4-phenyl position improve solubility and bioavailability .
  • Steric hindrance from bulky substituents (e.g., cyclohexyl) can reduce reaction yields but increase metabolic stability .

Advanced: How to resolve discrepancies in spectral data across studies?

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆) .
  • Tautomerism : Pyrazole NH protons may exchange rapidly, broadening signals in D₂O-containing solvents .
  • Crystallographic validation : Single-crystal XRD (e.g., CCDC data) provides definitive structural assignments .

Advanced: What methodologies assess its pharmacological potential?

  • In vitro assays : Enzyme inhibition (e.g., COX-2) via fluorometric kits .
  • Docking studies : Using software like AutoDock to predict binding affinities for target proteins .
  • ADMET profiling : Computational tools (e.g., SwissADME) evaluate absorption and toxicity .

Advanced: How to model its electronic structure for reactivity predictions?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and HOMO-LUMO gaps .
  • NBO analysis : Identifies hyperconjugative interactions influencing stability .
  • Molecular electrostatic potential (MEP) maps : Predict nucleophilic/electrophilic sites .

Advanced: What green chemistry approaches apply to its synthesis?

  • Solvent-free mechanochemistry : Ball-milling reactants with K₂CO₃ reduces waste .
  • Microwave-assisted synthesis : Cuts reaction times from hours to minutes .
  • Biocatalysis : Lipases for enantioselective esterification under mild conditions .

Advanced: How to evaluate its stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical) .
  • HPLC monitoring : Track degradation products in accelerated stability studies (40°C/75% RH) .
  • Light sensitivity tests : UV-Vis spectroscopy detects photodegradation in amber vs. clear vials .

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